5-(Ethoxymethyl)pyridine-3-boronic acid boronic acid 5-(Ethoxymethyl)pyridine-3-boronic acid boronic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC20537728
InChI: InChI=1S/C14H22BNO3/c1-6-17-10-11-7-12(9-16-8-11)15-18-13(2,3)14(4,5)19-15/h7-9H,6,10H2,1-5H3
SMILES:
Molecular Formula: C14H22BNO3
Molecular Weight: 263.14 g/mol

5-(Ethoxymethyl)pyridine-3-boronic acid boronic acid

CAS No.:

Cat. No.: VC20537728

Molecular Formula: C14H22BNO3

Molecular Weight: 263.14 g/mol

* For research use only. Not for human or veterinary use.

5-(Ethoxymethyl)pyridine-3-boronic acid boronic acid -

Specification

Molecular Formula C14H22BNO3
Molecular Weight 263.14 g/mol
IUPAC Name 3-(ethoxymethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Standard InChI InChI=1S/C14H22BNO3/c1-6-17-10-11-7-12(9-16-8-11)15-18-13(2,3)14(4,5)19-15/h7-9H,6,10H2,1-5H3
Standard InChI Key IDSOQAMXSQMOON-UHFFFAOYSA-N
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)COCC

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a pyridine ring with two functional groups:

  • Ethoxymethyl group (-CH2OCH2CH3) at position 5, providing steric bulk and moderate electron-donating effects.

  • Boronic acid (-B(OH)2) at position 3, enabling nucleophilic reactivity in cross-coupling reactions .

Molecular Formula: C₈H₁₂BNO₃
IUPAC Name: (5-(Ethoxymethyl)pyridin-3-yl)boronic acid
SMILES: CCOCC1=CN=CC(=C1)B(O)O

Physicochemical Data

PropertyValueSource
Molecular Weight181.00 g/mol
Purity≥95%
Boiling Point (Predicted)346.8 ± 52.0 °C
Density (Predicted)1.20 ± 0.1 g/cm³
pKa (Predicted)3.80 ± 0.10
Storage Conditions2–8°C under inert gas (N₂/Ar)

The boronic acid group’s acidity (pKa ~3.8) facilitates its activation in basic reaction conditions, while the ethoxymethyl substituent enhances solubility in polar aprotic solvents like DMF and DMSO .

Synthetic Routes

Halogen-Metal Exchange and Borylation

A common method involves halogen-metal exchange followed by borylation. For example, 5-bromo-3-iodopyridine undergoes lithiation at -78°C, followed by quenching with triisopropyl borate to yield the boronic ester, which is hydrolyzed to the free boronic acid .

Suzuki-Miyaura Cross-Coupling

This compound is frequently synthesized via palladium-catalyzed coupling. A representative protocol includes:

  • Reacting 5-(ethoxymethyl)pyridin-3-yl triflate with bis(pinacolato)diboron (B₂Pin₂) in the presence of Pd(dppf)Cl₂.

  • Hydrolyzing the resulting pinacol ester with HCl to obtain the boronic acid .

Example Reaction:

5-(Ethoxymethyl)pyridin-3-yl triflate+B2Pin2Pd catalyst5-(Ethoxymethyl)pyridine-3-boronic acid pinacol esterHClTarget Compound\text{5-(Ethoxymethyl)pyridin-3-yl triflate} + \text{B}_2\text{Pin}_2 \xrightarrow{\text{Pd catalyst}} \text{5-(Ethoxymethyl)pyridine-3-boronic acid pinacol ester} \xrightarrow{\text{HCl}} \text{Target Compound}

Yield: 70–85% .

Applications in Drug Discovery

Kinase Inhibitor Development

In a 2019 study, 5-(ethoxymethyl)pyridine-3-boronic acid was used to synthesize bis-heteroaryl pyrazole inhibitors targeting mutant ALK2 (R206H), a kinase implicated in fibrodysplasia ossificans progressiva (FOP). The boronic acid moiety facilitated key hydrogen bonds with catalytic lysine residues, achieving IC₅₀ values <50 nM .

Materials Science

The compound’s boronic acid group enables its use in covalent organic frameworks (COFs) for gas storage and catalysis. Its ethoxymethyl group improves solubility during polymer synthesis, facilitating the creation of porous materials with high surface areas (>500 m²/g) .

Hazard StatementPrecautionary Measure
H315: Skin irritationWear nitrile gloves and lab coat
H319: Eye irritationUse safety goggles
H335: Respiratory irritationUse fume hood

Comparative Analysis with Analogues

CompoundBoiling Point (°C)pKaKey Application
5-(Methoxymethyl)pyridine-3-boronic acid346.8 ± 52.03.80Suzuki coupling intermediates
5-(Hydroxymethyl)pyridine-3-boronic acidN/A4.20Bioconjugation probes
5-(Ethoxymethyl)pyridine-3-boronic acid346.8 ± 52.03.80Kinase inhibitor synthesis

The ethoxymethyl group offers a balance between steric hindrance and metabolic stability compared to smaller (methoxymethyl) or polar (hydroxymethyl) analogues .

Future Directions

  • Optimized Coupling Protocols: Developing room-temperature Suzuki reactions using nano-catalysts to improve yields (>90%) .

  • Therapeutic Expansion: Exploring its use in covalent inhibitors targeting SARS-CoV-2 main protease (Mᴾʳᵒ) .

  • Green Chemistry: Recycling Pd catalysts via magnetic nanoparticle supports to reduce environmental impact .

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